molecular formula C5H5IN2 B1592476 2-Iodo-5-methylpyrazine CAS No. 914452-70-3

2-Iodo-5-methylpyrazine

Cat. No. B1592476
M. Wt: 220.01 g/mol
InChI Key: CLNBOXAAONTXKB-UHFFFAOYSA-N
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Description

2-Iodo-5-methylpyrazine is a heterocyclic organic compound with the molecular formula C5H5IN2 . It is a halogenated pyrazine derivative that has gained significant attention in the fields of medicinal, environmental, and industrial research due to its unique chemical structure and biological activity .


Molecular Structure Analysis

The molecular formula of 2-Iodo-5-methylpyrazine is C5H5IN2 . The InChI code is 1S/C5H5IN2/c1-4-2-8-5(6)3-7-4/h2-3H,1H3 . The average mass is 220.011 Da and the monoisotopic mass is 219.949738 Da .


Physical And Chemical Properties Analysis

2-Iodo-5-methylpyrazine has a density of 1.9±0.1 g/cm3, a boiling point of 231.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 40.2±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 114.2±3.0 cm3 .

Scientific Research Applications

Catalytic Aminocarbonylation
One application area involves the catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process, which can potentially be applied to 2-Iodo-5-methylpyrazine, allows for the synthesis of N-substituted nicotinamides and related compounds. Such compounds have significance in medicinal chemistry and drug development due to their potential biological importance. The process demonstrates the versatility of iodo-heteroaromatics in synthesizing complex molecules of interest in pharmaceutical research (Takács et al., 2007).

Metallation and Derivative Synthesis
The first metallation of iodo diazines, which could extend to compounds like 2-Iodo-5-methylpyrazine, showcases their utility in synthesizing new pyrazine and pyrimidine derivatives through iodo and nitrogen-directed metallations. This method paves the way for the creation of diverse heterocyclic compounds, which can be crucial in developing new materials, catalysts, or pharmaceuticals (Plé et al., 1998).

Corrosion Inhibition
Research into pyrazine derivatives as corrosion inhibitors for metals, such as steel, hints at industrial applications for 2-Iodo-5-methylpyrazine. By understanding the adsorption behavior and effectiveness of similar compounds in protecting metals from corrosion, there's potential for 2-Iodo-5-methylpyrazine to be developed into a new class of corrosion inhibitors. This application is crucial for extending the life of metal structures and components in harsh chemical environments (Obot & Gasem, 2014).

Safety And Hazards

2-Iodo-5-methylpyrazine is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures for prevention, response, storage, and disposal .

properties

IUPAC Name

2-iodo-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c1-4-2-8-5(6)3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNBOXAAONTXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623738
Record name 2-Iodo-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-methylpyrazine

CAS RN

914452-70-3
Record name 2-Iodo-5-methylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914452-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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